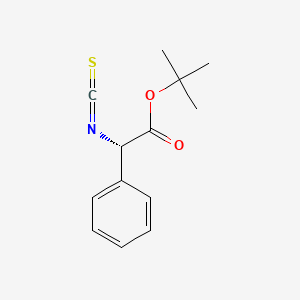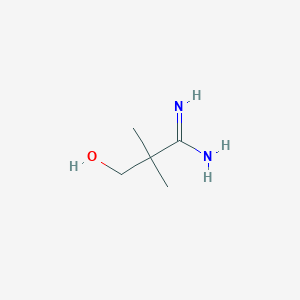![molecular formula C10H12Cl3N3 B13524359 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its molecular formula C10H12Cl3N3 and a molecular weight of 280.6. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring . The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride has been studied for its potential therapeutic applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways and has been investigated for its potential as an enzyme inhibitor.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride can be compared with other imidazole derivatives, such as:
1-(3-chlorophenyl)-1H-imidazole-2-thiol: This compound has a similar imidazole core but differs in its functional groups, leading to different biological activities.
1-(3-chlorophenyl)-1H-imidazole: Another related compound with a simpler structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability in certain applications.
Propiedades
Fórmula molecular |
C10H12Cl3N3 |
|---|---|
Peso molecular |
280.6 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)imidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-8-2-1-3-9(6-8)14-5-4-13-10(14)7-12;;/h1-6H,7,12H2;2*1H |
Clave InChI |
SQRAJNWMCOJDSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C=CN=C2CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


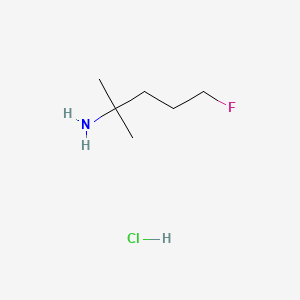
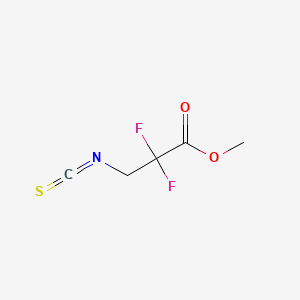

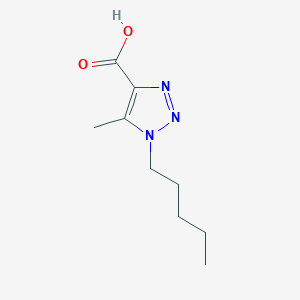
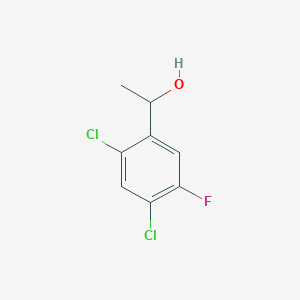
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
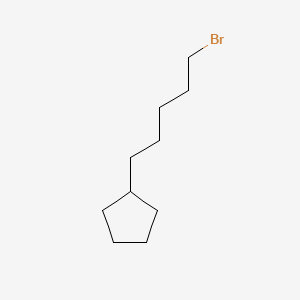

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)
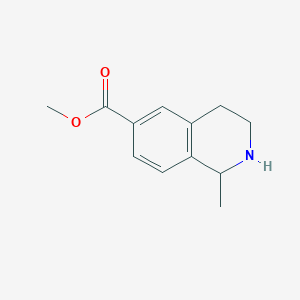
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
